molecular formula C15H17N5O3 B3017010 N-((5-甲基-1,3,4-恶二唑-2-基)甲基)-2-(2-氧代-3-苯基咪唑烷-1-基)乙酰胺 CAS No. 1324290-32-5

N-((5-甲基-1,3,4-恶二唑-2-基)甲基)-2-(2-氧代-3-苯基咪唑烷-1-基)乙酰胺

货号 B3017010
CAS 编号: 1324290-32-5
分子量: 315.333
InChI 键: LYFYQSRKGLDUDL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound , N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide, is a novel molecule that incorporates several heterocyclic moieties, such as 1,3,4-oxadiazole and imidazolidinone. These structural features are often associated with a variety of biological activities, making such compounds interesting targets for pharmaceutical research.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a similar 1,3,4-oxadiazole derivative containing a benzimidazole moiety was synthesized through a multi-step reaction starting with a hydrazide and carbon disulfide, followed by a reaction with N-phenyl-2-chloro-acetamide . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the related compound was elucidated using various techniques, including elemental analysis, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) . The NMR study was particularly detailed, assigning signals for both trans and cis isomers and calculating coupling constants and tautomeric ratios. For the compound , similar analytical techniques would likely be employed to confirm its structure and to study its isomeric forms, if any.

Chemical Reactions Analysis

科学研究应用

合成和结构分析

  • 合成了一个含有苯并咪唑部分的 1,3,4-恶二唑衍生物的新化合物,展示了 N-((5-甲基-1,3,4-恶二唑-2-基)甲基)-2-(2-氧代-3-苯基咪唑烷-1-基)乙酰胺在合成复杂有机化合物中的效用。该合成过程使用核磁共振技术表征,提供了对分子结构和材料科学和有机化学中潜在应用的见解 (李英军,2012)

抗菌和抗真菌活性

  • 对 1,3,4-恶二唑衍生物的研究,包括与 N-((5-甲基-1,3,4-恶二唑-2-基)甲基)-2-(2-氧代-3-苯基咪唑烷-1-基)乙酰胺相似的结构,已显示出显着的抗菌和抗真菌特性。这些化合物对各种革兰氏阳性菌和革兰氏阴性菌以及烟曲霉和白色念珠菌等真菌有效,表明在开发新的抗菌剂中具有潜在应用 (Poonam Devi、M. Shahnaz、D. Prasad,2022)

抗癌活性

  • 某些 1,3,4-恶二唑衍生物已被研究其潜在的抗癌活性。这些化合物已显示出抑制癌细胞生长,包括肺癌细胞系,突出了 N-((5-甲基-1,3,4-恶二唑-2-基)甲基)-2-(2-氧代-3-苯基咪唑烷-1-基)乙酰胺在肿瘤学研究中的治疗潜力 (Ishan I Panchal、R. Rajput、Ashish D. Patel,2020)

药理潜力

  • 杂环 1,3,4-恶二唑和吡唑新型衍生物(包括与 N-((5-甲基-1,3,4-恶二唑-2-基)甲基)-2-(2-氧代-3-苯基咪唑烷-1-基)乙酰胺结构相似的化合物)的药理学评估证明了一系列生物活性。这些活性包括抑瘤、抗氧化、镇痛和抗炎作用,表明了广泛的潜在药用应用 (M. Faheem,2018)

属性

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-11-17-18-14(23-11)9-16-13(21)10-19-7-8-20(15(19)22)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFYQSRKGLDUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)CN2CCN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。